

An In-depth Technical Guide to the Physicochemical Properties of Acremine M

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Acremine M, a member of the acremine family of fungal metabolites. The information is compiled to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Core Physicochemical Properties

Acremine M is a complex organic molecule with several stereocenters, making its precise characterization crucial for understanding its biological activity. The fundamental physicochemical properties are summarized below.

Table 1: Summary of Physicochemical Data for Acremine M



Property	Value	Source
Molecular Formula	C12H16O6	PubChem[1]
Molecular Weight	256.25 g/mol	PubChem[1]
Exact Mass	256.09468823 Da	PubChem[1]
IUPAC Name	(1aR,4R,5S,7aR,7bS)-4,5,7a-trihydroxy-1a,6,6-trimethyl-5,7b-dihydro-4H-oxireno[2,3-h]chromen-2-one	PubChem[1]
XLogP3-AA	-2.3	PubChem (Computed)[1]
Hydrogen Bond Donor Count	3	PubChem (Computed)[1]
Hydrogen Bond Acceptor Count	6	PubChem (Computed)[1]
Rotatable Bond Count	1	PubChem (Computed)[1]

Note: Experimental data for properties such as melting point and solubility are not readily available in the public domain and would require experimental determination.

Spectroscopic Data and Structural Elucidation

The structural characterization of complex natural products like Acremine M relies heavily on a combination of spectroscopic techniques. While specific spectral data for Acremine M is not publicly available, this section outlines the standard experimental protocols used for such characterizations.[2][3][4][5]

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule.[5][6]

• Experimental Protocol:



- Sample Preparation: A sample of pure Acremine M (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₀) in a 5 mm NMR tube.
- Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC)
 spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Analysis: The chemical shifts (δ), coupling constants (J), and correlations in the 2D spectra are analyzed to piece together the molecular structure.

2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[3][7]

- Experimental Protocol:
 - Sample Introduction: A dilute solution of Acremine M is introduced into the mass spectrometer, typically via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
 - Data Acquisition: High-resolution mass spectrometry (HRMS) is used to determine the
 exact mass of the molecular ion, which allows for the calculation of the molecular formula.
 [7] Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns,
 which provide clues about the molecule's substructures.

2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[5][7]

- Experimental Protocol:
 - Sample Preparation: A small amount of Acremine M can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in solution.
 - Data Acquisition: The sample is irradiated with infrared light, and the absorption of specific frequencies is measured.



 Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to functional groups such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.

2.4. Ultraviolet-Visible (UV-Vis) Spectroscopy

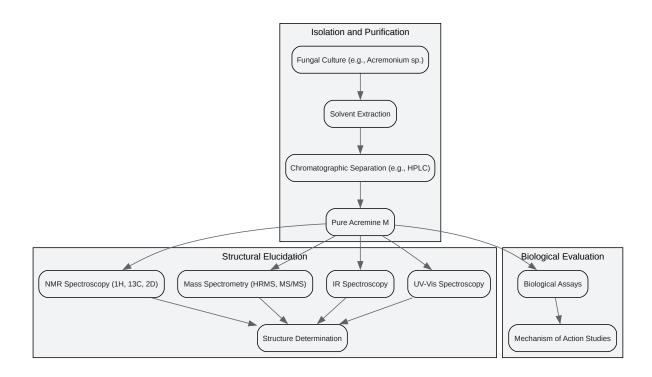
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which can indicate the presence of chromophores.[3][7]

- Experimental Protocol:
 - Sample Preparation: A dilute solution of Acremine M is prepared in a UV-transparent solvent (e.g., methanol or ethanol).
 - Data Acquisition: The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm).
 - Data Analysis: The wavelength of maximum absorbance (λmax) can provide information about the conjugated systems within the molecule.

Experimental Workflows

The isolation and characterization of a natural product like Acremine M from its source organism follows a systematic workflow.





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Generalized workflow for natural product isolation and characterization.

Biological Activity and Signaling Pathways

While specific biological activities and signaling pathways for Acremine M are not well-documented in publicly available literature, compounds from the Acremonium genus are known to exhibit a range of biological effects, including antimicrobial and cytotoxic activities.[8] Further research is required to elucidate the specific biological targets and mechanisms of action of Acremine M.



4.1. General Protocol for Biological Assays

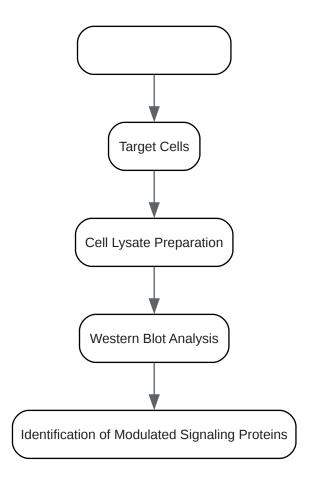
To determine the biological activity of Acremine M, a series of in vitro assays would be conducted.[9][10]

- Antimicrobial Assays:
 - Microorganism Culture: Bacterial or fungal strains are cultured in appropriate liquid or solid media.
 - Exposure: The microorganisms are exposed to varying concentrations of Acremine M.
 - Endpoint Measurement: The minimum inhibitory concentration (MIC) is determined by measuring the lowest concentration of the compound that inhibits visible growth.[11]
- Cytotoxicity Assays:
 - Cell Culture: Human or other mammalian cell lines are cultured in appropriate media.
 - Treatment: The cells are treated with a range of concentrations of Acremine M.
 - Viability Assessment: Cell viability is assessed using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release.

4.2. Signaling Pathway Analysis

Should Acremine M exhibit significant biological activity, the next step would be to investigate its impact on cellular signaling pathways.





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A simplified workflow for investigating signaling pathway modulation.

This workflow would involve treating target cells with Acremine M and then analyzing changes in the phosphorylation state or expression levels of key signaling proteins using techniques like Western blotting.[12]

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